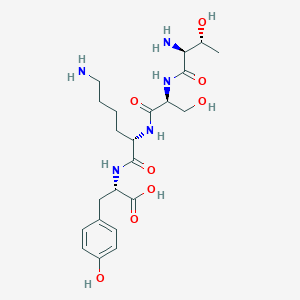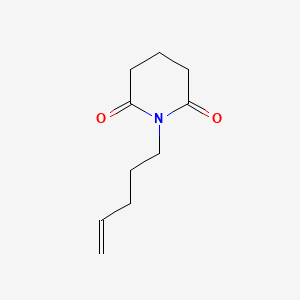![molecular formula C37H31BrNP B12556463 {[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide CAS No. 183994-95-8](/img/structure/B12556463.png)
{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide is an organophosphorus compound with the formula C31H26BrNP. It is a bromide salt of a phosphonium cation and is known for its applications in various chemical reactions and scientific research. This compound is characterized by its white solid appearance and solubility in polar organic solvents .
Métodos De Preparación
The synthesis of {[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable bromide compound. One common method is the treatment of triphenylphosphine with methyl bromide, resulting in the formation of the desired phosphonium bromide . The reaction can be represented as follows:
Ph3P+CH3Br→Ph3PCH3Br
This reaction is usually carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet commercial standards .
Análisis De Reacciones Químicas
{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium bromide to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common reagents used in these reactions include strong bases like butyllithium (BuLi) for deprotonation and subsequent reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of {[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide involves its interaction with molecular targets through its phosphonium cation. This interaction can lead to the formation of reactive intermediates, which then participate in various chemical transformations. The compound’s ability to undergo nucleophilic substitution and oxidation-reduction reactions plays a crucial role in its mechanism of action .
Comparación Con Compuestos Similares
{[4-(Diphenylamino)phenyl]methyl}(triphenyl)phosphanium bromide can be compared with other similar phosphonium compounds, such as methyltriphenylphosphonium bromide and triphenylmethylphosphonium bromide . These compounds share similar structural features but differ in their specific substituents and reactivity. The unique combination of the diphenylamino and triphenylphosphanium groups in this compound imparts distinct properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
183994-95-8 |
|---|---|
Fórmula molecular |
C37H31BrNP |
Peso molecular |
600.5 g/mol |
Nombre IUPAC |
triphenyl-[[4-(N-phenylanilino)phenyl]methyl]phosphanium;bromide |
InChI |
InChI=1S/C37H31NP.BrH/c1-6-16-32(17-7-1)38(33-18-8-2-9-19-33)34-28-26-31(27-29-34)30-39(35-20-10-3-11-21-35,36-22-12-4-13-23-36)37-24-14-5-15-25-37;/h1-29H,30H2;1H/q+1;/p-1 |
Clave InChI |
RRECWKRCYCGPKV-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine](/img/structure/B12556387.png)
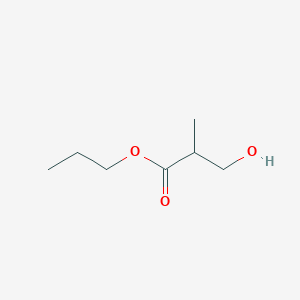


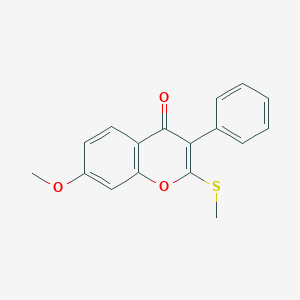
![Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide]](/img/structure/B12556414.png)

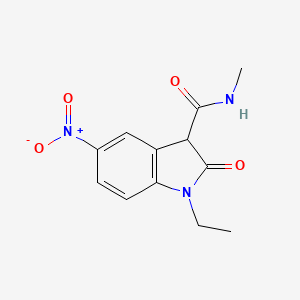
silane](/img/structure/B12556436.png)
![2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane)](/img/structure/B12556444.png)
